![molecular formula C9H10O B049846 Allyl phenyl ether CAS No. 1746-13-0](/img/structure/B49846.png)
Allyl phenyl ether
Overview
Description
Allyl phenyl ether is an organic compound with the formula C6H5OCH2CH=CH2. It is a colorless solid . It is used as a pharmaceutical and OLED intermediate .
Synthesis Analysis
Allyl phenyl ether is prepared by the reaction of sodium phenoxide with allyl bromide . The synthesis of allyl phenyl ether is carried out by the interaction of allyl alcohol with phenol in the presence of zeolite and hydroquinone .Molecular Structure Analysis
The molecular formula of Allyl phenyl ether is C9H10O . For more detailed structural analysis, you may refer to spectral databases .Chemical Reactions Analysis
Allyl phenyl ether undergoes Claisen rearrangement to 6-(prop-2-en-1-yl) cyclohexa-2,4-dien-1-one . This reaction can be presented as consisting of 10 main steps . The Claisen rearrangement of allyl phenyl ether to 6-(prop-2-en-1-yl) cyclohexa-2,4-dien-1-one has been studied by means of Bonding Evolution Theory (BET), which combines the topological analysis of the electron localization function (ELF) and catastrophe theory .Physical And Chemical Properties Analysis
Allyl phenyl ether has a density of 0.9±0.1 g/cm3, a boiling point of 192.4±9.0 °C at 760 mmHg, and a vapour pressure of 0.7±0.4 mmHg at 25°C . It has a refractive index of 1.504 .Scientific Research Applications
Photo-Claisen Rearrangement in Microflow
Allyl phenyl ether is utilized in the Photo-Claisen Rearrangement process within microflow systems . This rearrangement is a valuable synthetic transformation in organic chemistry, particularly for the production of diverse commercial meta-substituted phenols. The process benefits from the high quantum yield and short residence time of microflow, which can activate electronically deactivated molecules that are less reactive in batch processing .
Pharmaceutical Intermediate
This compound serves as an intermediate in the pharmaceutical industry . Its reactivity and structural properties make it suitable for synthesizing various pharmaceutical compounds, where it can be transformed into active pharmacophores through subsequent chemical reactions.
Organic Light-Emitting Diode (OLED) Intermediate
Allyl phenyl ether is also used as an intermediate in the manufacturing of OLED components . Its ability to undergo polymerization and other organic reactions makes it a valuable component in the development of OLED materials, which are used in display and lighting technologies.
Synthesis on Natural Zeolites
The compound has been successfully synthesized on natural zeolites and their analogs . This method demonstrates higher selectivity and efficiency compared to traditional methods, with reduced material and power resource consumption. It’s an example of green chemistry applications in industrial processes.
Claisen Rearrangement in Biological Chemistry
Although rare, Claisen rearrangement involving allyl phenyl ether derivatives occurs in biological chemistry. One notable example is the chorismate mutase-catalyzed rearrangement of chorismate to prephenate, a precursor in the biosynthetic pathway of aromatic amino acids like phenylalanine and tyrosine .
Continuous Two-Step Microflow Synthesis
Allyl phenyl ether is a key precursor in a continuous two-step microflow synthesis process . This innovative approach combines nucleophilic substitution with the thermal-Claisen rearrangement in microflow, showcasing the potential of microreactor technology in organic synthesis.
Safety And Hazards
Future Directions
properties
IUPAC Name |
prop-2-enoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-8-10-9-6-4-3-5-7-9/h2-7H,1,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSICDHOUBKJKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061943 | |
Record name | Allyl phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Allyl phenyl ether | |
CAS RN |
1746-13-0 | |
Record name | Allyl phenyl ether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1746-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenyl allyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001746130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl phenyl ether | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4746 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (2-propen-1-yloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyl phenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl phenyl ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.569 | |
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Record name | ALLYL PHENYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26S07OSX4O | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of allyl phenyl ether?
A1: Allyl phenyl ether has the molecular formula C9H10O and a molecular weight of 134.176 g/mol.
Q2: How can allyl phenyl ether be synthesized?
A2: Allyl phenyl ether can be synthesized via the Williamson ether synthesis. This involves reacting phenol with allyl bromide in the presence of a base, typically potassium carbonate, in acetone. []
Q3: Are there any alternative synthetic methods for allyl phenyl ether?
A3: Yes, allyl phenyl ether can also be synthesized using a vertical membrane reactor with an A-172 membrane acting as a phase-transfer catalyst. This method facilitates phenol recovery from wastewater while simultaneously producing allyl phenyl ether. []
Q4: What is the most prominent reaction allyl phenyl ether undergoes?
A4: Allyl phenyl ether is well-known for undergoing the Claisen rearrangement, a [, ]-sigmatropic rearrangement that converts it to 2-allylphenol. This reaction can be induced thermally, by acid catalysts, or even at the air-water interface (on-water effect). [, , , ]
Q5: Can the Claisen rearrangement of allyl phenyl ether be performed without a catalyst?
A5: Yes, the Claisen rearrangement of allyl phenyl ether can be achieved under solvent-free and catalyst-free conditions using microwave irradiation. This method significantly accelerates the reaction rate compared to conventional heating. []
Q6: How do different catalysts influence the Claisen rearrangement of allyl phenyl ether?
A6: The choice of catalyst can significantly impact the selectivity of the Claisen rearrangement. For instance, while thermal rearrangement primarily yields 2-allylphenol, zeolite catalysts like H-ZSM-5 can lead to the formation of 2-methyldihydrobenzofuran as a major byproduct. In contrast, Na-ZSM-5 selectively produces 2-allylphenol. [, ]
Q7: Can allyl phenyl ether undergo reactions other than the Claisen rearrangement?
A7: Yes, allyl phenyl ether exhibits diverse reactivity. It can undergo deallylation with molecular iodine in polyethylene glycol-400, producing phenol. This deallylation strategy can be applied to the synthesis of flavones. []
Q8: How does the structure of allyl phenyl ether influence its reactivity?
A8: The presence of the allyl group makes allyl phenyl ether susceptible to reactions like the Claisen rearrangement. Furthermore, the electronic nature of substituents on the phenyl ring can direct the regioselectivity of the rearrangement. Electron-releasing groups favor migration to the 6-position, while electron-withdrawing groups favor the 2-position. [, ]
Q9: What are the potential applications of allyl phenyl ether?
A9: Allyl phenyl ether serves as a valuable starting material in organic synthesis. It is particularly useful in the production of 2-allylphenol, a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, polymers, and fine chemicals. [, ]
Q10: Can allyl phenyl ether be utilized in material science?
A10: Yes, p-sulfonated polyallyl phenyl ether, a polymer derived from allyl phenyl ether, can be used to construct artificial solid electrolyte interphase (SEI) films for lithium-ion batteries. This polymer coating enhances the electrochemical performance of graphite electrodes in these batteries. []
Q11: Have computational studies been conducted on the Claisen rearrangement of allyl phenyl ether?
A11: Yes, density functional theory (DFT) calculations have provided insights into the mechanism of the Claisen rearrangement of allyl phenyl ether. These studies have identified key intermediates and transition states, shedding light on the factors governing the reaction rate and selectivity. [, ]
Q12: Has the mechanism of allyl phenyl ether's Claisen rearrangement been studied using electron localization function (ELF) analysis?
A12: Yes, Bonding Evolution Theory (BET), which combines topological analysis of the ELF with catastrophe theory, has been used to dissect the Claisen rearrangement mechanism. This approach revealed ten distinct steps involving bond breaking and formation, culminating in the dearomatization of the phenyl ring. []
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